2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidin-4-one with hydroxyethyl and hydroxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method involves the reaction of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-hydroxyethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized pyrido[1,2-a]pyrimidin-4-one derivatives .
Scientific Research Applications
2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the hydroxyethyl group can enhance solubility and facilitate cellular uptake. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-hydroxyethyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
Compared to similar compounds, 2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-3-[(Z)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N4O3/c1-8-3-2-5-16-11(8)15-10(13-4-6-17)9(7-14-19)12(16)18/h2-3,5,7,13,17,19H,4,6H2,1H3/b14-7- |
InChI Key |
GJCDLZOFEXBZSH-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N\O)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NCCO |
Origin of Product |
United States |
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